molecular formula C11H21N3O4 B11558449 N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide

N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide

Cat. No.: B11558449
M. Wt: 259.30 g/mol
InChI Key: HBUJUSPHWAMCKC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an aziridine ring, which is known for its high reactivity due to the strain in the three-membered ring structure. The presence of hydroxyethyl and amino groups further enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the aziridine ring, followed by the introduction of the hydroxyethyl and amino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide involves its ability to interact with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The hydroxyethyl and amino groups can form hydrogen bonds and participate in various biochemical interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aziridine ring in N-(2-hydroxyethyl)-1-{4-[(2-hydroxyethyl)amino]-4-oxobutyl}aziridine-2-carboxamide sets it apart from similar compounds. The ring strain in the aziridine ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1-[4-(2-hydroxyethylamino)-4-oxobutyl]aziridine-2-carboxamide

InChI

InChI=1S/C11H21N3O4/c15-6-3-12-10(17)2-1-5-14-8-9(14)11(18)13-4-7-16/h9,15-16H,1-8H2,(H,12,17)(H,13,18)

InChI Key

HBUJUSPHWAMCKC-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCC(=O)NCCO)C(=O)NCCO

Origin of Product

United States

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